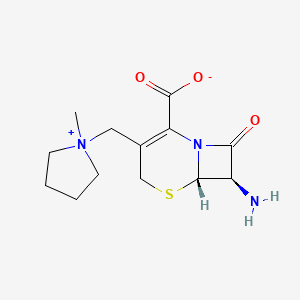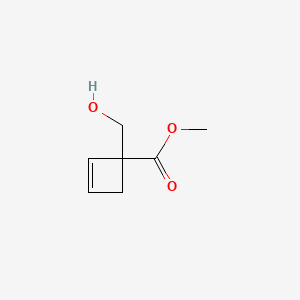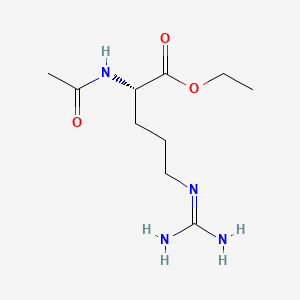
4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)- is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by its quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)- typically involves the reaction of 6-chloro-2-aminobenzamide with 3,5-dichloro-2-hydroxybenzaldehyde under acidic or basic conditions. The reaction proceeds through a cyclization process, forming the quinazolinone core structure. Common reagents used in this synthesis include hydrochloric acid, sodium hydroxide, and organic solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)-.
化学反应分析
Types of Reactions
4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted quinazolinone derivatives.
科学研究应用
4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
相似化合物的比较
Similar Compounds
- 4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichlorophenyl)
- 4(1H)-Quinazolinone, 6-chloro-2-(2-hydroxyphenyl)
- 4(1H)-Quinazolinone, 6-chloro-2-(4-hydroxyphenyl)
Uniqueness
4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)- is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which enhances its reactivity and potential biological activities. This combination of functional groups allows for diverse chemical modifications and applications in various fields.
属性
CAS 编号 |
28712-44-9 |
|---|---|
分子式 |
C14H7Cl3N2O2 |
分子量 |
341.6 g/mol |
IUPAC 名称 |
6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H7Cl3N2O2/c15-6-1-2-11-8(3-6)14(21)19-13(18-11)9-4-7(16)5-10(17)12(9)20/h1-5,20H,(H,18,19,21) |
InChI 键 |
WLGLDEHMWPVPCV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C3=C(C(=CC(=C3)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


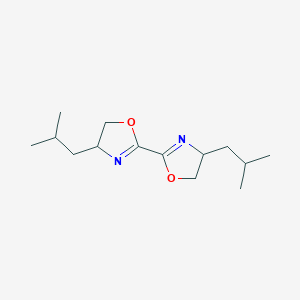
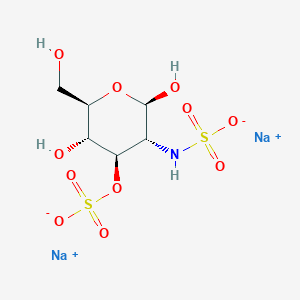
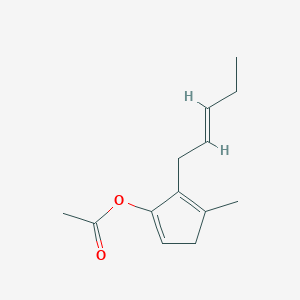
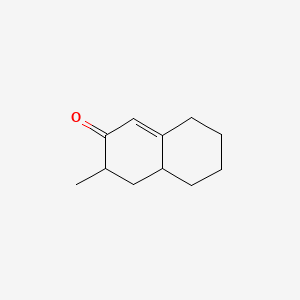
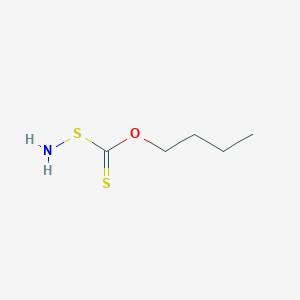
![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
![3-Hexadecyl-2-((E)-3-[3-hexadecyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13819123.png)
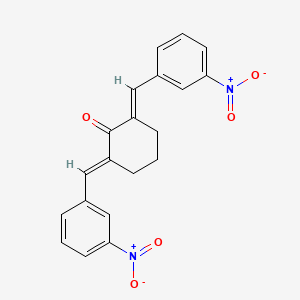
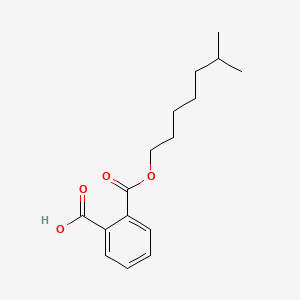
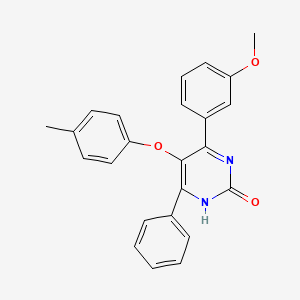
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
